
ARL67156
描述
ARL 67156 是一种靶向胞外 ATP 酶、CD39 和 CD73 的小分子抑制剂。它也是 NTPDase1 (CD39)、NTPDase3 和 NPP1 的竞争性抑制剂。 这种化合物因其抑制三磷酸腺苷 (ATP) 和二磷酸腺苷 (ADP) 降解的能力而被用于科学研究,使其在与钙化主动脉瓣病、哮喘和其他疾病相关的研究中具有价值 .
准备方法
ARL 67156 的合成涉及其三钠盐水合物形式的制备。合成路线通常包括以下步骤:
起始原料: 合成始于适当的核苷酸类似物。
反应条件: 反应涉及使用溴甲基基团形成 β, γ-二溴甲基桥,这对该化合物的稳定性和活性至关重要。
ARL 67156 的工业生产方法没有广泛记录,因为它主要用于研究目的。
化学反应分析
ARL 67156 经历了几种类型的化学反应,包括:
氧化和还原: 由于结构稳定,这些反应在 ARL 67156 中不太常见。
取代反应: 该化合物可以发生取代反应,特别是涉及其溴甲基基团。
这些反应中常用的试剂包括溴和各种亲核试剂。由这些反应形成的主要产物通常是原始化合物的更稳定的类似物。
科学研究应用
Cancer Research
ARL67156 has been investigated for its potential to enhance the efficacy of immune responses against tumors. A study demonstrated that this compound enhances natural killer cell cytotoxicity against gastric cancer cells both in vitro and in vivo. The compound's inhibition of CD39 leads to increased extracellular ATP levels, which can potentiate immune responses against cancer cells .
Cardiovascular Studies
In cardiovascular research, this compound has been utilized to explore the effects of ATP accumulation on endothelial function. It was shown that inhibiting ecto-nucleotide degradation with this compound can protect against reperfusion injury by maintaining higher levels of extracellular ATP during ischemic events . This application highlights its potential in therapeutic strategies for heart diseases.
Neurological Studies
This compound has also been applied in studies related to neurological functions. Its ability to inhibit ecto-nucleotidases allows researchers to investigate the role of ATP in neurotransmission and neuroprotection. For instance, it has been used to assess the modulation of purinergic signaling in smooth muscle tissues, revealing insights into gastrointestinal motility and muscle contraction dynamics .
Structural Characterization and SAR Studies
The structural modifications of this compound have led to further insights into structure-activity relationships (SAR). Researchers have explored various derivatives to enhance potency and selectivity towards CD39 and other ecto-nucleotidases. Docking studies have provided valuable information on binding modes, facilitating the design of more effective inhibitors .
Limitations and Future Directions
While this compound is widely used in research, its moderate potency and metabolic stability remain areas for improvement. Future studies are needed to fully characterize its pharmacokinetics and long-term effects in vivo. Additionally, exploring new derivatives may yield compounds with enhanced selectivity and efficacy for therapeutic applications.
作用机制
ARL 67156 通过抑制胞外 ATP 酶活性发挥其作用。它与 ATP 和 ADP 在酶的活性位点竞争,阻止其降解。这种抑制导致细胞外 ATP 和 ADP 水平升高,从而可以调节各种细胞过程。 ARL 67156 的分子靶点包括 CD39、CD73、NTPDase1、NTPDase3 和 NPP1 .
相似化合物的比较
ARL 67156 因其 β, γ-二溴甲基桥而独一无二,该桥提供了代谢稳定性。类似的化合物包括:
聚氧钨酸钠 (POM-1): 另一种 NTPDase 抑制剂,但具有不同的结构特性和功效。
三磷酸腺苷类似物: 各种抑制胞外 ATP 酶的类似物,但可能缺乏 ARL 67156 的稳定性.
ARL 67156 因其选择性抑制和稳定性而脱颖而出,使其成为许多研究应用的首选。
生物活性
ARL67156, also known as N6,N6-diethyl-β,γ-dibromomethylene-ATP, is a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (NTPDase) enzymes and has been widely used in pharmacological research to study purinergic signaling. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, specificity, and implications in various biological contexts.
This compound functions primarily as an inhibitor of ecto-ATPases, particularly targeting NTPDase1, NTPDase3, and NPP1. It was first characterized for its ability to inhibit ATP hydrolysis in blood cells and has since been shown to affect various tissues across different species. The compound's structure includes a dibromomethylene moiety that enhances its stability against hydrolysis by ectonucleotidases, making it a valuable tool for studying purinergic receptors and nucleotide metabolism .
Inhibition Profile
The inhibition constants (K_i) for this compound against several ecto-nucleotidases are as follows:
Ecto-Nucleotidase | K_i (μM) |
---|---|
NTPDase1 (human) | 11 ± 3 |
NTPDase3 (human) | 18 ± 4 |
NPP1 (human) | 12 ± 3 |
NTPDase2 (human) | Weakly inhibited |
Ecto-5'-nucleotidase | Not effectively inhibited |
These values indicate that this compound is a weak competitive inhibitor for the aforementioned enzymes at concentrations typically used in experimental settings (50–100 μM) .
Biological Implications
This compound's inhibition of ecto-nucleotide hydrolysis has significant implications for purinergic signaling. By prolonging the presence of ATP at P2 receptors, it can enhance the physiological responses mediated by ATP. For instance, studies have shown that this compound can potentiate contractions in smooth muscle tissues when ATP is present, suggesting that its effects may be mediated through accumulated ADP rather than ATP itself .
Case Study: Effects on Smooth Muscle
In experiments conducted on mouse colon tissue, this compound was found to have differential effects on the degradation of ATP and ADP. While it did not significantly inhibit the degradation of extracellular ATP, it appeared to inhibit the formation of AMP from ADP. This suggests that this compound may selectively modulate purinergic signaling pathways by affecting ADP metabolism rather than directly inhibiting ATP degradation .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of this compound derivatives to enhance its inhibitory potency and selectivity. Modifications at the N6 and N8 positions of the adenine ring have been explored to develop more potent inhibitors against CD39 and other ecto-nucleotidases . These efforts aim to refine this compound's application in both basic research and potential therapeutic contexts.
属性
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFKEOLRYLPJG-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2N5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017960 | |
Record name | ARL 67156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160928-38-1 | |
Record name | ARL 67156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ARL 67156?
A1: ARL 67156 acts as a competitive inhibitor of ecto-ATPases. [, , , , ] These enzymes are responsible for the breakdown of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and ultimately adenosine. By inhibiting this degradation, ARL 67156 potentiates the effects of extracellular ATP. [, ]
Q2: How does ARL 67156 affect purinergic signaling?
A2: By inhibiting ecto-ATPases, ARL 67156 increases the concentration and duration of action of extracellular ATP. [, , , ] This potentiates ATP's effects on various purinergic receptors (P2X and P2Y) expressed on different cell types. [, , ] This modulation of purinergic signaling has been observed in various tissues, including smooth muscle, endothelium, and immune cells. [, , , ]
Q3: Can you provide specific examples of how ARL 67156 influences physiological processes?
A3: In the guinea pig vas deferens, ARL 67156 enhances sympathetic purinergic neurotransmission, leading to potentiated contractions. [, ] In rat pial arterioles, ARL 67156 significantly reduces nerve stimulation-evoked dilation, indicating a role for ATP hydrolysis in this process. [] ARL 67156 also influences calcium signaling in various cell types, including human keratinocytes, by modulating extracellular ATP levels. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。